molecular formula C13H13FN4O B451294 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide

Cat. No.: B451294
M. Wt: 260.27g/mol
InChI Key: MDYBBNNUNVORBS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is a hydrazone derivative that has garnered attention due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and material science. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antileishmanial activity is believed to involve the inhibition of key enzymes in the parasite’s metabolic pathways, leading to cell death. Molecular docking studies have shown that the compound fits well into the active site of these enzymes, characterized by favorable binding energies .

Comparison with Similar Compounds

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide can be compared with other hydrazone derivatives such as:

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C13H13FN4O/c1-9-11(8-16-18(9)2)7-15-17-13(19)10-3-5-12(14)6-4-10/h3-8H,1-2H3,(H,17,19)/b15-7+

InChI Key

MDYBBNNUNVORBS-VIZOYTHASA-N

SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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